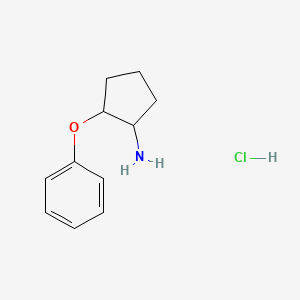

2-Phenoxycyclopentan-1-amine hydrochloride

Description

Significance of Cyclic Amine Scaffolds in Synthetic Chemistry

Cyclic amines are foundational structures in the world of organic chemistry. These nitrogen-containing heterocyclic compounds are not merely chemical curiosities; they are integral components of a vast number of biologically active molecules and pharmaceuticals. evitachem.comresearchgate.net The constrained, cyclic nature of these scaffolds can impart conformational rigidity, which is often a crucial factor for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.

The cyclopentane (B165970) ring, in particular, offers a unique conformational landscape. Derivatives of cyclopentane-1,2-diamine, a related structural motif, have been employed as backbones for novel peptide nucleic acids (PNAs) and have served as powerful ligands in organocatalysis and transition-metal-catalyzed synthesis. rsc.org The development of efficient synthetic methods to access these scaffolds, such as organophotoredox-catalyzed [3+2] cycloadditions, continues to broaden their utility and application in creating structurally diverse molecular libraries. rsc.org

Overview of Phenoxy Ether Derivatives in Chemical Synthesis

The phenoxy group, an aromatic ether, is another privileged scaffold in chemical synthesis, particularly in medicinal chemistry. It consists of a phenyl ring linked to an oxygen atom. This moiety can participate in various non-covalent interactions, including hydrogen bonding (acting as a hydrogen bond acceptor) and hydrophobic interactions, which are critical for molecular recognition at biological targets. evitachem.com

The incorporation of a phenoxy group can significantly influence a molecule's physicochemical properties, such as its lipophilicity and metabolic stability. Research into various classes of compounds, from anti-inflammatory agents to potential therapeutics for neurodegenerative diseases, often involves the strategic placement of phenoxy substituents to optimize biological activity. researchgate.netnih.govmdpi.com For instance, studies on 2-phenoxybenzamides have shown that the nature and position of substituents on the phenoxy ring can have a substantial impact on antiplasmodial activity. mdpi.com

Research Trajectory of 2-Phenoxycyclopentan-1-amine Hydrochloride within Modern Organic Chemistry

While extensive, dedicated research on this compound is not widely published, its chemical structure suggests a clear trajectory for investigation within organic and medicinal chemistry. The compound exists as a hydrochloride salt, which is a common strategy to improve the solubility and stability of amine-containing compounds. bldpharm.com

Physicochemical Properties

| Property | Value |

| CAS Number | 91245-96-4 |

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 213.70 g/mol |

| Physical Form | Powder |

This table contains data for this compound. mdpi.combldpharm.com

Synthetic Approaches

The synthesis of 2-Phenoxycyclopentan-1-amine would likely involve a multi-step process. General strategies for analogous compounds suggest that potential routes could include:

Nucleophilic Aromatic Substitution: Attaching the phenoxy group to a suitable cyclopentane precursor. evitachem.com

Amine Functionalization: Introducing the amine group onto the cyclopentane ring, possibly through methods like reductive amination or the conversion of other functional groups. evitachem.com

Cyclization Reactions: Forming the cyclopentane ring from acyclic precursors already containing the necessary phenoxy and amine functionalities or their precursors. evitachem.com

Potential Research Applications

Given the established roles of its constituent parts, the research trajectory for this compound is likely directed toward exploring its biological activity. The combination of a rigid cyclopentylamine (B150401) scaffold and an electronically versatile phenoxy group makes it a candidate for screening in various therapeutic areas. Research on structurally similar compounds suggests that potential areas of investigation could include its role as a modulator of neurotransmitter systems or as a scaffold for developing agents with anti-inflammatory or anti-infective properties. evitachem.commdpi.com Structure-activity relationship (SAR) studies, where derivatives are synthesized to probe the effects of modifying either the phenoxy ring or the cyclopentane scaffold, would be a logical next step in defining its potential as a lead compound in drug discovery programs. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYSWNXGAPYEPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxycyclopentan 1 Amine Hydrochloride

Established Synthetic Routes and Mechanistic Considerations

The synthesis of 2-Phenoxycyclopentan-1-amine hydrochloride typically involves a multi-step process that strategically introduces the phenoxy and amine functionalities onto the cyclopentane (B165970) ring, followed by conversion to the hydrochloride salt.

Nucleophilic Substitution Strategies

A primary method for attaching the phenoxy group to the cyclopentane framework is through nucleophilic substitution. This can be achieved in two main ways. One approach involves the reaction of a cyclopentane precursor bearing a good leaving group (e.g., a halide or sulfonate) at the C-2 position with a phenoxide salt, such as sodium phenoxide. The phenoxide anion acts as the nucleophile, displacing the leaving group to form the C-O bond of the ether.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. While less common for this specific structure, this strategy would involve a cyclopentyl amine or a derivative attacking a phenol (B47542) ring that has been activated with electron-withdrawing groups. However, the former pathway, involving nucleophilic attack by a phenoxide on an activated cyclopentane ring, is generally more synthetically feasible for this target molecule. The efficiency of these reactions is influenced by factors such as the nature of the leaving group, the solvent, and the reaction temperature.

Amine Formation and Phenoxy Group Introduction

The introduction of the amine group is a critical step that can be performed either before or after the phenoxy group is in place. One common route involves the use of a precursor molecule like 2-phenoxycyclopentan-1-one. This ketone can undergo reductive amination, where it is treated with an amine source (such as ammonia (B1221849) or a protected amine equivalent) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). This process forms the desired amine at the C-1 position.

Conversion to Hydrochloride Salt Form

The final step in the synthesis is the conversion of the free base, 2-Phenoxycyclopentan-1-amine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid (HCl), often as a solution in an organic solvent like ether or isopropanol. youtube.com The lone pair of electrons on the nitrogen atom of the amine group acts as a base, accepting a proton from HCl. youtube.com This acid-base reaction results in the formation of the ammonium (B1175870) chloride salt, which is generally a crystalline solid. This salt form often has improved properties for handling and storage, such as increased stability and reduced odor compared to the free base amine. youtube.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The presence of two stereocenters in this compound (at C-1 and C-2) means that it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of specific stereoisomers requires stereoselective methods.

Enantioselective Approaches (e.g., Chiral Auxiliaries, Asymmetric Catalysis)

To produce specific enantiomers of this compound, enantioselective strategies are employed. One such approach is the use of chiral auxiliaries. nih.govresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. nih.govresearchgate.net After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the amine precursor to guide the diastereoselective introduction of the phenoxy group, followed by removal of the auxiliary.

Asymmetric catalysis is another powerful tool for enantioselective synthesis. nih.gov This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For the synthesis of chiral amines, the asymmetric hydrogenation of prochiral imines or enamines is a well-established method. nih.gov In the context of 2-Phenoxycyclopentan-1-amine, a precursor such as 2-phenoxycyclopentanone could be converted to a prochiral enamine, which is then hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) to yield the amine with high enantiomeric excess.

| Enantioselective Strategy | Description | Key Reagents/Components |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to control stereochemistry, then removed. nih.govresearchgate.net | Evans' oxazolidinones, cinchona alkaloids researchgate.netnih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral product from a prochiral substrate. nih.gov | Chiral transition metal complexes (e.g., Ru-BINAP, Rh-DIPAMP), organocatalysts nih.gov |

Diastereoselective Synthesis and Separation Techniques

The relative orientation of the amine and phenoxy groups (cis or trans) defines the diastereomers of the compound. Diastereoselective synthesis aims to control this relative stereochemistry. The choice of reagents and reaction conditions can often favor the formation of one diastereomer over the other due to steric or electronic effects. For example, the reduction of 2-phenoxycyclopentanone can lead to a mixture of cis and trans amino alcohols, where the ratio can be influenced by the choice of reducing agent.

When a mixture of diastereomers is formed, they can be separated using standard laboratory techniques. Since diastereomers have different physical properties, methods like column chromatography or fractional crystallization are often effective. The separation is based on the differential interaction of the diastereomers with the stationary phase in chromatography or their different solubilities in a given solvent system for crystallization. Molecular modelling can sometimes be used to predict which diastereomer is thermodynamically more stable, which can help in designing the synthetic and purification strategies. mdpi.com

| Technique | Principle | Application |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Isolation of individual diastereomers from a reaction mixture. |

| Fractional Crystallization | Separation based on differences in solubility of the diastereomers in a specific solvent. | Purification of a desired diastereomer from a mixture, often on a larger scale. |

| Diastereoselective Reactions | Reactions that preferentially form one diastereomer over another due to steric or electronic control. nih.gov | Synthesis of carpanone (B1204028) analogues, tandem oxidation/cyclization reactions. nih.gov |

Application of Mitsunobu Reactions in Stereocontrolled Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for the stereospecific conversion of alcohols into a variety of functional groups, including amines. researchgate.net This reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism, which results in a complete inversion of stereochemistry at the carbon center. researchgate.net This characteristic is particularly valuable for the stereocontrolled synthesis of chiral molecules like this compound.

In a typical synthetic approach, a chiral precursor, such as trans-2-phenoxycyclopentanol, can be converted to the corresponding cis-amine. The reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net This in-situ activation forms an alkoxyphosphonium salt, which is a good leaving group. Subsequent reaction with a nitrogen nucleophile, for instance, a protected amine like phthalimide (B116566) or a sulfonamide, leads to the desired C-N bond formation with inverted stereochemistry. researchgate.net The final deprotection step yields the target amine.

Recent advancements have expanded the scope of the Mitsunobu reaction to include more basic amine nucleophiles, which were traditionally challenging substrates. researchgate.net The use of highly nucleophilic N-heterocyclic phosphines (NHPs) has shown promise in this area. researchgate.net

Table 1: Key Reagents in Mitsunobu Reaction for Amination

| Reagent Type | Examples | Role |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃), N-heterocyclic phosphines (NHPs) | Reducing agent, activates the alcohol |

| Azodicarboxylate | DEAD, DIAD, ADDP | Oxidizing agent, facilitates phosphine oxide formation |

Enzymatic Resolution Strategies for Chiral Purity

Achieving high enantiomeric purity is critical in the synthesis of chiral amines for pharmaceutical applications. researchgate.net Enzymatic kinetic resolution is a highly effective strategy for separating the enantiomers of a racemic mixture of 2-Phenoxycyclopentan-1-amine. rsc.org This method leverages the stereoselectivity of enzymes, such as lipases or transaminases, to selectively catalyze a reaction on only one of the two enantiomers. nih.govgoogle.com

In a common approach using lipase, one enantiomer of the racemic amine is selectively acylated by reacting with an ester in the presence of the enzyme. google.com This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated using standard chemical techniques. google.com The choice of the acyl donor and solvent can significantly influence the enantioselectivity and reaction rate. google.com A notable limitation of kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. rsc.orgnih.gov

Amine transaminases offer another powerful enzymatic route. nih.govresearchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with high stereoselectivity. nih.gov Protein engineering and directed evolution have been employed to develop transaminases with a broader substrate scope, capable of accommodating bulky molecules. nih.gov

Table 2: Comparison of Enzymatic Resolution Methods

| Method | Enzyme Class | Principle | Max. Yield (One Enantiomer) |

|---|---|---|---|

| Kinetic Resolution | Lipases | Selective acylation of one enantiomer from a racemic amine. google.com | 50%. rsc.org |

Emerging and Sustainable Synthetic Protocols

Catalytic Dehydrogenation and Hydroamination Routes for Cyclic Amines

Modern synthetic chemistry is increasingly focused on developing catalytic routes that are both efficient and environmentally benign. For the synthesis of cyclic amines like 2-Phenoxycyclopentan-1-amine, catalytic dehydrogenation and hydroamination represent promising strategies.

Catalytic dehydrogenation of saturated cyclic amines can be used to introduce unsaturation, often with the release of hydrogen gas as the only byproduct. researchgate.net Recent studies have demonstrated this transformation under mild conditions using dual catalytic systems, such as a photoredox catalyst combined with a cobalt or palladium catalyst. researchgate.net While this is more commonly applied to form heteroaromatic rings, the principles can be adapted for related transformations.

Hydroamination, the direct addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is a highly atom-economical method for amine synthesis. libretexts.orgresearchgate.net The intramolecular hydroamination of an aminoalkene is a well-established method for creating cyclic amines, often catalyzed by lanthanide or other transition metal complexes. libretexts.org For a molecule like 2-Phenoxycyclopentan-1-amine, a potential route could involve the intermolecular hydroamination of 1-phenoxycyclopentene. Catalysts based on gold, zirconium, and rare-earth metals have been extensively studied for these transformations. libretexts.orgresearchgate.netnih.gov

Microwave-Assisted and One-Pot Methodologies

To improve process efficiency, reduce waste, and shorten reaction times, microwave-assisted synthesis and one-pot procedures are being increasingly adopted. beilstein-journals.orgmdpi.com Microwave irradiation can dramatically accelerate reaction rates by efficiently heating the reaction mixture. beilstein-journals.orgclockss.org

Atom-Economical and Green Chemistry Principles in Aminocyclopentane Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. A key metric is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comacs.orgjocpr.com

Synthetic routes with high atom economy, such as addition reactions (e.g., hydroamination), are inherently less wasteful than those with low atom economy, like classical substitution or elimination reactions that generate stoichiometric byproducts. acs.orgnih.gov For the synthesis of aminocyclopentane derivatives, this means favoring catalytic approaches over methods that use stoichiometric reagents. skpharmteco.com For instance, a catalytic reduction using H₂ is 100% atom-economical, whereas a reduction using a metal hydride like sodium borohydride (B1222165) is significantly less so. acs.org

Other green chemistry principles relevant to the synthesis of this compound include minimizing energy requirements by conducting reactions at ambient temperature and pressure, and using greener solvents. acs.org The development of catalytic systems that operate in environmentally benign solvents like water represents a significant advance in this area. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| trans-2-phenoxycyclopentanol | - |

| Triphenylphosphine | PPh₃ |

| Diethyl azodicarboxylate | DEAD |

| Diisopropyl azodicarboxylate | DIAD |

| 1,1′-(Azodicarbonyl)dipiperidine | ADDP |

| Phthalimide | - |

| Hydrazoic acid | - |

| 1-Phenoxycyclopentene | - |

Chemical Transformations and Reactivity of 2 Phenoxycyclopentan 1 Amine Hydrochloride

N-Functionalization Reactions

The primary amine group in 2-Phenoxycyclopentan-1-amine hydrochloride is a key site for synthetic modification, allowing for the introduction of a wide array of functional groups through acylation and alkylation reactions.

Acylation Pathways to Amide Derivatives

The primary amine of this compound readily undergoes acylation to form the corresponding amide derivatives. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base to neutralize the hydrochloric acid salt and the acid generated during the reaction. rsc.orgresearchgate.net The choice of solvent and base is crucial for achieving high yields and purity.

The general reaction scheme for the acylation is as follows:

Scheme 1: General acylation of 2-Phenoxycyclopentan-1-amine.

The nature of the "R" group on the acylating agent can be varied extensively, allowing for the synthesis of a diverse library of amide derivatives with different steric and electronic properties. Enzymatic methods, utilizing enzymes like lipases or aminoacylases, also offer a green alternative for the synthesis of N-acyl amino acid amides, proceeding through an acyl-enzyme intermediate. nih.gov

Table 1: Examples of Acylating Agents for the Synthesis of Amide Derivatives

| Acylating Agent | R Group | Resulting Amide Derivative |

| Acetyl chloride | -CH₃ | N-(2-Phenoxycyclopentyl)acetamide |

| Benzoyl chloride | -C₆H₅ | N-(2-Phenoxycyclopentyl)benzamide |

| Acetic anhydride | -COCH₃ | N-(2-Phenoxycyclopentyl)acetamide |

Alkylation Reactions for N-Substituted Species

Alkylation of the primary amine leads to the formation of secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent. nih.govresearchgate.net Direct alkylation can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled route to N-substituted derivatives.

The general reaction scheme for direct alkylation is as follows:

Scheme 2: General alkylation of 2-Phenoxycyclopentan-1-amine.

The synthesis of N-alkyl phenazinium salts has been achieved through methods like the Buchwald-Hartwig amination followed by cyclization, demonstrating a regioselective approach to N-alkylation. nih.gov

Table 2: Examples of Alkylating Agents for the Synthesis of N-Alkyl Derivatives

| Alkylating Agent | R' Group | Resulting Amine Derivative |

| Methyl iodide | -CH₃ | N-Methyl-2-phenoxycyclopentan-1-amine |

| Benzyl bromide | -CH₂C₆H₅ | N-Benzyl-2-phenoxycyclopentan-1-amine |

| Acetaldehyde (reductive amination) | -CH₂CH₃ | N-Ethyl-2-phenoxycyclopentan-1-amine |

Cyclopentane (B165970) Ring Transformations and Derivatization

The cyclopentane ring of this compound can also be a target for chemical modification, although these transformations are generally more complex than N-functionalization.

Regioselective and Stereospecific Ring-Opening Reactions of Related Precursors

While direct ring-opening of the stable cyclopentane in 2-Phenoxycyclopentan-1-amine is not a common reaction, the synthesis of this compound may involve precursors where regioselective and stereospecific ring-opening is a key step. For instance, the synthesis of aminocyclopentanol derivatives can be achieved through the ring-opening of cyclopentene (B43876) oxide. nih.gov The outcome of such reactions is highly dependent on the substituents and the reaction conditions, including the choice of catalyst. nih.gov For example, base-catalyzed aminolysis of certain epoxycyclopentane derivatives can lead to adducts arising from a trans-diaxial opening of the epoxide ring. nih.gov In contrast, the use of a Lewis acid catalyst can proceed through an alternative pathway involving an aziridinium (B1262131) intermediate. nih.gov

The regioselectivity of ring-opening reactions in substituted cyclic compounds, such as epoxides, is influenced by both steric and electronic factors. nih.govacs.org In related systems, such as the synthesis of fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs, ring-opening of 1,6-anhydro-2-azido-β-ᴅ-hexopyranose precursors with phenyl trimethylsilyl (B98337) sulfide (B99878) is a key transformation. beilstein-journals.org

Alpha-Functionalization of Cyclic Secondary Amines via Transient Imines

Although 2-Phenoxycyclopentan-1-amine is a primary amine, its N-alkylated derivatives are cyclic secondary amines. The α-carbon to the nitrogen in such cyclic amines can be functionalized. A notable method involves the in-situ generation of a transient imine from the corresponding N-lithiated amine and a ketone hydride acceptor. This imine can then be attacked by a range of organometallic nucleophiles to yield α-functionalized amines. organic-chemistry.org The activation of these transient imines by Lewis acids that are compatible with lithium alkoxides is crucial for accommodating a broader range of nucleophiles. rsc.orgarxiv.org This method allows for the introduction of various substituents at the carbon atom adjacent to the nitrogen within the ring.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is essential for controlling the stereochemistry and regioselectivity of the products.

The stereochemical outcome of many organic reactions is governed by principles such as the Woodward-Hoffmann rules for pericyclic reactions. youtube.com For instance, the thermal behavior of substituted cyclobutanes involves complex stereomutations and isomerizations that can be rationalized by these rules. researchgate.net While not directly a pericyclic reaction, the stereoselectivity in the synthesis of cyclopentane derivatives can be influenced by similar orbital symmetry considerations. nih.gov

In the context of ring-opening reactions of precursors, density-functional theory (DFT) computations have been used to elucidate reaction mechanisms. For example, DFT studies have helped to explain the regioselectivity of oxirane ring-opening and the formation of lactones in the synthesis of substituted aminocyclooctane derivatives. beilstein-journals.orgnih.gov Similarly, DFT calculations have been employed to understand the mechanism of stereospecific synthesis of cyclobutanes from pyrrolidines, revealing that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. nih.gov

The acylation of amines, such as in the Stork enamine reaction, proceeds through a well-established nucleophilic attack of the amine on the carbonyl group of the acylating agent. youtube.com The mechanism of electrophilic substitution on aromatic rings, which could be relevant for reactions involving the phenoxy group, is also well-understood. researchgate.net

Kinetic Analysis of Transformation Processes

Currently, there are no specific kinetic studies published for the transformation processes of this compound. To understand its potential reactivity, one can draw parallels from kinetic analyses of similar reactions involving cyclopentyl systems and phenoxy leaving groups.

The transformation of this compound would likely involve reactions of the amine or the phenoxy group. For instance, nucleophilic substitution at the carbon bearing the phenoxy group would be a key transformation. The rate of such a reaction would be influenced by several factors:

Nature of the Nucleophile: Stronger nucleophiles would be expected to increase the reaction rate.

Solvent: Polar aprotic solvents might favor SN2-type reactions.

Temperature: As with most chemical reactions, an increase in temperature would likely increase the reaction rate.

A hypothetical kinetic study could involve monitoring the disappearance of the starting material or the appearance of a product over time using techniques like HPLC or NMR spectroscopy. The data obtained could be used to determine the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| Experiment | [2-Phenoxycyclopentan-1-amine HCl] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This table is illustrative and based on expected second-order kinetics for a bimolecular substitution reaction.

Elucidation of Intermediates and Transition States

The elucidation of intermediates and transition states for reactions involving this compound would rely on a combination of computational modeling and experimental evidence from analogous systems.

For a nucleophilic substitution reaction where the phenoxy group is displaced, a key consideration is whether the reaction proceeds through a stepwise (SN1-like) or concerted (SN2-like) mechanism. Given the secondary nature of the carbon atom, a concerted SN2 mechanism is more probable, involving a backside attack by the nucleophile.

The transition state for an SN2 reaction would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group (phenoxy) in apical positions. The stereochemistry of the cyclopentyl ring would lead to inversion of configuration at the reaction center.

Computational chemistry, using methods like Density Functional Theory (DFT), could be employed to model the potential energy surface of the reaction. This would allow for the calculation of the energies of potential intermediates and transition states, providing insight into the most likely reaction pathway. For instance, calculations could compare the energy barrier for a direct displacement versus a pathway involving a more stable intermediate.

Utility as a Versatile Chemical Building Block in Advanced Organic Synthesis

While specific applications of this compound are not documented, its structure suggests significant potential as a versatile building block in organic synthesis. The presence of a primary amine and a phenoxy ether on a cyclopentane scaffold provides multiple points for chemical modification.

The amine group can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles. The cyclopentane ring provides a constrained three-dimensional framework that can be valuable in the synthesis of conformationally restricted molecules, a common strategy in medicinal chemistry.

The phenoxy group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. Alternatively, the aromatic ring of the phenoxy group could be functionalized through electrophilic aromatic substitution, although this would likely require activation.

The combination of these features makes this compound a potentially valuable precursor for the synthesis of:

Chiral Ligands: The stereochemistry of the cyclopentane ring could be exploited in the design of new chiral ligands for asymmetric catalysis.

Pharmaceutical Scaffolds: The constrained cyclopentylamine (B150401) core is a feature found in various biologically active molecules.

Novel Materials: The ability to introduce different functionalities could allow for its incorporation into polymers or other materials with specific properties.

Table 2: Potential Synthetic Transformations of 2-Phenoxycyclopentan-1-amine

| Functional Group | Reagent/Reaction Type | Potential Product |

| Amine | Acyl Chloride | Amide |

| Amine | Aldehyde/Ketone | Imine (followed by reduction to secondary amine) |

| Phenoxy Ether | Strong Nucleophile (e.g., Thiolate) | Thioether (via Nucleophilic Substitution) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenoxy Moiety |

This table outlines plausible synthetic transformations based on the known reactivity of the functional groups present in the molecule.

Stereochemical Investigations and Chiral Resolution of 2 Phenoxycyclopentan 1 Amine Hydrochloride

Configurational Assignment and Absolute Stereochemistry

The 2-phenoxycyclopentan-1-amine molecule possesses two chiral centers, at the C1 and C2 positions of the cyclopentane (B165970) ring. This results in the existence of four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The relative orientation of the amine and phenoxy groups determines whether the diastereomer is cis or trans. The (1R,2S) and (1S,2R) enantiomeric pair has a trans configuration, while the (1R,2R) and (1S,2S) pair has a cis configuration.

The definitive determination of the absolute stereochemistry of a specific enantiomer is accomplished through single-crystal X-ray crystallography. nih.gov This powerful analytical technique provides an unambiguous three-dimensional structure of the molecule, allowing for the precise assignment of the (R) or (S) configuration at each chiral center. nih.gov The results from crystallographic studies are considered the gold standard for structural elucidation. nih.gov While specific crystallographic data for each enantiomer of 2-phenoxycyclopentan-1-amine hydrochloride is not widely published, the methodology is standard for chiral molecules. For related compounds, X-ray analysis has been crucial in confirming the absolute configuration after chiral resolution. mdpi.com

Chiral Resolution Techniques for Enantiomer Separation

The separation of a racemic mixture of 2-phenoxycyclopentan-1-amine into its individual enantiomers is a crucial step for stereochemistry-dependent studies and applications. This process, known as chiral resolution, can be achieved through several established methods.

Diastereomeric Salt Formation and Crystallization-Based Resolution

One of the most common and industrially scalable methods for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org For a racemic amine like 2-phenoxycyclopentan-1-amine, suitable resolving agents include chiral carboxylic acids such as L-(+)-tartaric acid, D-(-)-tartaric acid, or derivatives like dibenzoyl-L-tartaric acid. libretexts.orgniscpr.res.in

The reaction between the racemic amine ((R)-amine and (S)-amine) and a single enantiomer of a chiral acid, for instance, (R)-acid, produces a mixture of two diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid]. libretexts.org Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent. nih.gov This difference allows for their separation by fractional crystallization. ulisboa.pt By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts will preferentially crystallize from the solution due to its lower solubility. nih.gov

The less soluble salt is separated by filtration, and the pure enantiomer of the amine can then be recovered by treating the salt with a base to neutralize the chiral acid. The more soluble diastereomer remains in the mother liquor, from which the other amine enantiomer can be recovered. wikipedia.org The efficiency of such a resolution is highly dependent on the choice of resolving agent and solvent, often requiring empirical screening to find the optimal conditions. ulisboa.pt For instance, in the resolution of a similar dicarboxylic acid, the molar ratio of the resolving agent was found to be a critical parameter influencing the success of the separation. nih.gov

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Tartaric Acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| Brucine | Chiral Base (for resolving chiral acids) |

| (R)-1-Phenylethylamine | Chiral Base (for resolving chiral acids) |

This table presents examples of commonly used resolving agents in the diastereomeric salt formation method. libretexts.orgpsu.edu

Preparative Chiral Chromatography Methods

Preparative chiral chromatography, particularly high-performance liquid chromatography (HPLC), is another powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic compound. nih.gov

The racemic this compound is dissolved in a suitable mobile phase and passed through a column packed with a CSP. The differential interactions between the enantiomers and the chiral stationary phase cause them to travel through the column at different rates, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.govmdpi.com

The selection of the CSP and the composition of the mobile phase (including solvents and additives) are critical for achieving good separation (resolution). mdpi.com Once the chromatographic conditions are optimized on an analytical scale, the method can be scaled up to a preparative level to isolate larger quantities (milligrams to kilograms) of the pure enantiomers. nih.gov This method offers the advantage of direct separation without the need for chemical derivatization, often yielding enantiomers with very high purity. researchgate.net

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities, followed by crystallization. wikipedia.org | Scalable, cost-effective for large quantities. ulisboa.pt | Relies on finding a suitable resolving agent and crystallization conditions; at least 50% of the material is discarded if the undesired enantiomer is not racemized. wikipedia.org |

| Preparative Chiral Chromatography | Differential interaction with a chiral stationary phase (CSP). nih.gov | Direct separation, high purity achievable, applicable to a wide range of compounds. nih.govresearchgate.net | Higher cost of CSPs and solvents, can be less scalable than crystallization for very large quantities. nih.gov |

Modern Chiral Resolution Strategies

Beyond classical methods, modern strategies offer alternative approaches to chiral resolution. One such technique is resolution by entrainment , a form of preferential crystallization. This method is applicable to racemic compounds that form conglomerates—mechanical mixtures of separate enantiopure crystals—rather than racemic crystals. If a supersaturated solution of the racemate is seeded with a pure crystal of one enantiomer, that enantiomer will preferentially crystallize out of the solution. wikipedia.org This process can be highly efficient but is limited to the relatively small number of compounds that form conglomerates. wikipedia.org

While advanced techniques like the use of composite Raman pulses are being explored for enantiomeric control and analysis, their application in the preparative resolution of specific amines like 2-phenoxycyclopentan-1-amine is not yet documented in mainstream literature.

Influence of Stereochemistry on Chemical Reactivity and Synthetic Applications

The specific three-dimensional arrangement of the amine and phenoxy groups in the enantiomers of 2-phenoxycyclopentan-1-amine dictates their chemical behavior and utility in synthesis. The stereochemistry of a molecule significantly influences its interaction with other chiral molecules, including biological targets like enzymes or receptors, and its effectiveness as a component in asymmetric synthesis.

Enantiomerically pure chiral amines are valuable building blocks and intermediates in the synthesis of complex molecules, particularly pharmaceuticals. nih.gov The distinct stereoisomers of 2-phenoxycyclopentan-1-amine can serve as chiral auxiliaries or chiral ligands in stereoselective reactions. A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is removed. A chiral ligand coordinates to a metal catalyst to create a chiral environment that favors the formation of one enantiomer of the product over the other.

The reactivity of the different stereoisomers can vary. For example, the accessibility of the amine or the phenoxy group to reagents can be affected by the steric hindrance imposed by the other group's orientation (cis vs. trans). This can lead to differences in reaction rates and product distributions when reacting with other chiral compounds. nih.gov The synthesis of complex, stereochemically defined molecules often relies on the use of such enantiopure starting materials to control the stereochemistry of the final product. ntu.ac.uk

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For a compound such as 2-Phenoxycyclopentan-1-amine, which contains stereocenters, advanced NMR techniques would be crucial for determining the relative stereochemistry (cis or trans). Diastereomers, by definition, have distinct NMR spectra. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the spatial proximity of protons. For instance, in the cis isomer of 2-Phenoxycyclopentan-1-amine, a NOE correlation would be expected between the proton at C1 (attached to the amine) and the proton at C2 (attached to the phenoxy group). In contrast, the trans isomer would show a weaker or absent correlation. The analysis of coupling constants (J-values) from high-resolution proton NMR spectra can also provide conformational and stereochemical information.

While no specific NMR data for 2-Phenoxycyclopentan-1-amine hydrochloride is published, the table below illustrates hypothetical ¹H NMR chemical shifts for a cis isomer based on general principles.

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H1 (CH-NH₂) | 3.5 - 3.8 | m | - |

| H2 (CH-OPh) | 4.8 - 5.1 | m | - |

| Cyclopentyl CH₂ | 1.6 - 2.2 | m | - |

| Aromatic CH | 6.9 - 7.4 | m | - |

| NH₂ | 8.0 - 8.5 | br s | - |

| This table is for illustrative purposes only and does not represent experimentally verified data. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In a research context, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer would be used. Nanoelectrospray mass spectrometry (nanoESI-MS) is particularly useful for monitoring the progress of reactions, allowing for the simultaneous observation of reactants, intermediates, and products in real-time. americanelements.com This can provide crucial mechanistic insights into the synthesis of 2-Phenoxycyclopentan-1-amine, such as in reductive amination or substitution reactions. nih.gov

High-resolution mass spectrometry (HRMS) would provide the exact mass of the protonated molecule [M+H]⁺, allowing for the confirmation of its elemental formula (C₁₁H₁₆NO⁺ for the free amine). Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to yield characteristic product ions, which can help in structural confirmation. For silylated amine derivatives, fragmentation patterns are well-studied and can aid in structure elucidation. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is essential for studying the chiroptical properties of enantiomers. nih.gov Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.

For 2-Phenoxycyclopentan-1-amine, the presence of the phenoxy chromophore near the chiral centers would likely give rise to measurable CD signals in the UV region (around 200-300 nm). The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. researchgate.netwvu.edu Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration (R or S) to each enantiomer. nih.govresearchgate.net A novel screening protocol has been developed using a CD-active complex to determine the enantiomeric excess of α-chiral amines. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are the gold standard for assessing the purity and, for chiral compounds, the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their ratio. chemrxiv.org This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of the enantiomers of this compound, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective. The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and additives (e.g., acids or bases) is critical for achieving optimal separation. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

The table below shows a hypothetical chiral HPLC method for the separation of the enantiomers of 2-Phenoxycyclopentan-1-amine.

| Parameter | Condition |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| This table represents a typical starting point for method development and is not based on specific experimental data for the target compound. |

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. For a primary amine like 2-Phenoxycyclopentan-1-amine, derivatization is often necessary to improve its volatility and chromatographic behavior. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or other acylating agents.

The separation is performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. chemrxiv.org Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is an example of a CSP used for separating chiral amines. chemrxiv.org The different interactions between the enantiomers and the chiral selector result in different retention times, allowing for their quantification. researchgate.net The high efficiency of GC can provide excellent resolution of enantiomers.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Following extensive investigation, it has been determined that specific X-ray crystallography data for this compound is not available in the public domain. Searches for crystal structure analyses, single-crystal X-ray diffraction data, and crystallographic information files (CIFs) for this particular compound have not yielded any specific results.

X-ray crystallography is a pivotal technique in the structural elucidation of chemical compounds, providing definitive information on the three-dimensional arrangement of atoms within a crystal lattice. This method is unparalleled in its ability to determine the solid-state structure, including precise bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of stereocenters.

In a typical X-ray crystallography study, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, a detailed molecular structure can be modeled and refined. Key data generated from such an analysis would include:

Crystal System: The classification of the crystal lattice (e.g., monoclinic, orthorhombic, etc.).

Space Group: The description of the symmetry elements present in the crystal structure.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

This information is fundamental for understanding the conformational preferences of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

While the synthesis and properties of various cyclopentane (B165970) derivatives and amine hydrochlorides have been reported in scientific literature, a specific study detailing the X-ray crystallographic analysis of this compound could not be located. Therefore, no empirical data tables on its crystal structure or absolute configuration can be provided at this time. The scientific community awaits such a study to fully characterize the structural details of this compound.

Computational and Theoretical Studies of 2 Phenoxycyclopentan 1 Amine Hydrochloride

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive conformational analysis of 2-phenoxycyclopentan-1-amine hydrochloride would be the first step in its theoretical characterization. This would involve identifying all possible low-energy conformations of the molecule, arising from the rotation around single bonds and the puckering of the cyclopentane (B165970) ring. Molecular dynamics simulations could then be employed to study the dynamic behavior of these conformations in various environments, such as in a vacuum or in the presence of a solvent. nih.govnih.gov These simulations would provide information on the flexibility of the molecule and the timescales of conformational changes.

Interactive Data Table: Hypothetical Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-O-C_phenyl) | Cyclopentane Puckering |

| 1 | 0.00 | 175° | Envelope |

| 2 | 1.25 | -65° | Twist |

| 3 | 2.50 | 70° | Envelope |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Electronic Structure and Reactivity Predictions

Quantum mechanical calculations would be essential to understand the electronic structure of this compound. These calculations would yield information about the distribution of electron density, the molecular electrostatic potential, and the energies and shapes of the molecular orbitals. From this, predictions about the molecule's reactivity could be made. For example, the regions of highest and lowest electrostatic potential would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Interactive Data Table: Hypothetical Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N | -0.65 |

| Mulliken Charge on O | -0.58 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Studies of Reaction Mechanisms and Energy Landscapes

Should this compound be involved in chemical reactions, computational studies could elucidate the detailed mechanisms. researchgate.net By calculating the energies of reactants, products, transition states, and any intermediates, a complete energy profile for the reaction could be constructed. This would provide valuable insights into the reaction kinetics and thermodynamics. For instance, the reaction of the amine group with an electrophile could be modeled to understand the stereochemical outcome of the reaction.

Molecular Modeling of Chiral Recognition Processes

Given that this compound is a chiral molecule, understanding its interaction with other chiral molecules is of significant interest, particularly in fields like chiral chromatography. nih.gov Molecular modeling techniques, such as molecular docking, could be used to simulate the formation of diastereomeric complexes between the enantiomers of this compound and a chiral selector. researchgate.net By analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) in these complexes, the molecular basis for chiral recognition could be determined. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Catalysts for Its Synthesis

The efficient synthesis of single-enantiomer chiral amines is a cornerstone of modern pharmaceutical development. For 2-Phenoxycyclopentan-1-amine hydrochloride, future research will likely concentrate on moving beyond classical resolution methods towards more elegant and efficient asymmetric catalytic syntheses. The development of novel stereoselective catalysts is paramount to achieving high yields and exceptional enantiomeric purity.

Promising avenues for investigation include the application of organocatalysis, which avoids the use of potentially toxic and expensive metals. Chiral Brønsted acids, such as phosphoric acids, or bases, like cyclopropenimines, have shown great success in a variety of asymmetric transformations and could be tailored for the synthesis of this target molecule nih.govmdpi.com. For instance, a hypothetical asymmetric reductive amination of 2-phenoxycyclopentanone could be achieved using a chiral catalyst, as outlined in the table below.

Table 1: Hypothetical Performance of Novel Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Chiral Ligand/Motif | Proposed Reaction | Potential Yield (%) | Potential Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| Organocatalyst | Chiral Phosphoric Acid | Asymmetric Reductive Amination | > 90% | > 99% |

| Transition Metal | Rhodium-Diphosphine Complex | Asymmetric Hydrogenation of Enamine | > 95% | > 98% |

| Biocatalyst | Engineered Transaminase | Asymmetric Amination of Ketone | > 98% | > 99.5% |

Furthermore, biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and environmentally benign route. rsc.org Future work would involve screening and engineering enzymes to specifically accommodate the 2-phenoxycyclopentanone substrate, potentially leading to near-perfect enantioselectivity under mild reaction conditions.

Exploration of Alternative Derivatization Pathways for Advanced Intermediates

Beyond its synthesis, the true potential of this compound lies in its utility as an intermediate. The primary amine group is a versatile functional handle for a wide array of chemical transformations. Future research should systematically explore alternative derivatization pathways to generate novel and advanced intermediates for various applications.

One unexplored avenue is its use in multicomponent reactions. For example, the amine could be a component in a Ugi or Passerini reaction, allowing for the rapid assembly of complex, drug-like molecules in a single step. Another area of focus could be the synthesis of novel sulfonamides, a privileged functional group in medicinal chemistry. nih.govmdpi.com By reacting the amine with a library of diverse sulfonyl chlorides, a collection of novel compounds could be generated for biological screening. Research could also investigate N-arylation or N-alkylation reactions to introduce further diversity, or the use of the amine to direct cyclization reactions, leading to new polycyclic systems. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing pharmaceutical manufacturing. nih.gov Applying this technology to the synthesis of this compound represents a significant future research direction. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. whiterose.ac.uk

A key advantage is the ability to handle hazardous intermediates or reagents more safely on a smaller scale at any given time. nih.gov Furthermore, flow chemistry setups can be readily automated. soci.orgresearchgate.net An automated synthesis platform could be developed to not only produce the target amine but also to perform subsequent derivatization steps. Such a platform could rapidly generate a library of analogues by systematically varying reagents fed into the system, significantly accelerating the discovery of new chemical entities.

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis

| Parameter | Traditional Batch Synthesis | Proposed Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Scale | Grams to Kilograms | Milligrams to Kilograms (Scalable) | Seamless scalability |

| Safety | Handling of bulk reagents | Small reaction volume, contained system | Reduced risk of thermal runaway |

| Reaction Time | Hours to Days | Seconds to Minutes | Increased productivity |

| Productivity | Limited by reactor size | Continuous output | Higher throughput |

| Automation | Difficult | Readily integrated | Enables high-throughput screening |

Expanding its Role as a Chiral Scaffold for Diverse Chemical Structures

A chiral scaffold is a core molecular framework upon which diverse functional groups can be built, influencing the spatial arrangement and properties of the final compounds. The rigid cyclopentane (B165970) ring of this compound makes it an excellent candidate for development as a novel chiral scaffold. Much like the well-established utility of chiral piperidine scaffolds in drug design, the defined stereochemistry of this cyclopentylamine (B150401) derivative can be used to control the orientation of appended substituents. researchgate.net

Future research will focus on leveraging this scaffold to create libraries of compounds for screening against various biological targets. By attaching different chemical moieties to the amine and potentially the phenoxy ring, chemists can explore a vast chemical space. The fixed, non-planar structure of the cyclopentane core can help to improve binding affinity and selectivity to protein targets by presenting functional groups in precise three-dimensional orientations. This strategy could lead to the discovery of new lead compounds in areas such as oncology, neuroscience, and infectious diseases, transforming this humble intermediate into a valuable tool for drug discovery.

Q & A

Q. What are the optimal synthetic routes for 2-Phenoxycyclopentan-1-amine hydrochloride, and how can purity be validated?

The synthesis typically involves nucleophilic substitution or reductive amination, with cyclopentanol or cyclopentanone precursors reacting with phenoxy and amine groups. For example, retrosynthesis planning using AI tools (e.g., Template_relevance models) can predict feasible routes by leveraging databases like Reaxys . Purification is achieved via recrystallization or column chromatography. Analytical validation requires 1H/13C NMR to confirm the amine and phenoxy groups, and mass spectrometry (MS) to verify molecular weight. Purity ≥95% is standard, as noted for similar fluorinated amines .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Assigns proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and confirms stereochemistry .

- FT-IR : Identifies N–H stretches (~3300 cm⁻¹) and C–O–C ether linkages (~1250 cm⁻¹) .

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 254 nm .

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt form enhances water solubility but requires storage in a desiccator at 2–8°C to prevent hygroscopic degradation. Thermal stability data (e.g., decomposition points) should be sourced from safety sheets, though similar amines show stability up to 150°C under inert atmospheres . Avoid exposure to strong oxidizing agents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine receptor affinity) may arise from differences in assay conditions (pH, temperature) or enantiomeric purity. To address this:

- Use chiral HPLC to isolate enantiomers .

- Perform dose-response curves across multiple cell lines.

- Validate findings with radioligand binding assays (e.g., using 3H-labeled analogues) .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?

- Molecular docking : Predict interactions with target proteins (e.g., monoamine transporters) using software like AutoDock Vina.

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and metabolic stability. For example, adding electron-withdrawing groups to the phenoxy ring may reduce hepatic clearance .

Q. What methodologies validate the compound’s role in enzyme inhibition studies?

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., for cytochrome P450 enzymes).

- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding motifs.

- SAR studies : Modify the cyclopentane ring or amine group to correlate structural changes with activity .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary between batch reactions, and how can reproducibility be ensured?

Variability often stems from moisture-sensitive intermediates or incomplete salt formation. Solutions include:

- Strict anhydrous conditions (e.g., Schlenk line techniques).

- In situ FT-IR monitoring to track reaction progress.

- Optimized stoichiometry (e.g., 1.2 eq. HCl for hydrochloride salt precipitation) .

Q. How to address discrepancies in thermal stability data across studies?

Conflicting decomposition points may reflect differences in analytical methods (TGA vs. DSC). Standardize protocols using thermogravimetric analysis (TGA) under nitrogen and cross-reference with differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.